molecular formula C13H17ClN2O3S B2570780 3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide CAS No. 895691-70-0

3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide

Cat. No.: B2570780
CAS No.: 895691-70-0
M. Wt: 316.8
InChI Key: PANCLZZPEVUWRC-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide is a chemical compound with the molecular formula C13H17ClN2O3S and a molecular weight of 316.80 g/mol . This synthetic sulfonamide derivative features a pyrrolidine-1-sulfonyl group connected to a phenyl ring, which is further functionalized with a 3-chloropropanamide moiety. Its structural motif is shared with compounds of significant pharmacological interest, particularly in the development of enzyme inhibitors . The core research value of this compound lies in its sulfonamide functional group, a well-established pharmacophore known to confer inhibitory activity against the zinc enzyme carbonic anhydrase (CA) . Sulfonamides and their derivatives are extensively investigated for their diverse biological properties, including antibacterial, diuretic, hypoglycemic, and antitumor activities . Researchers can utilize this compound as a key intermediate or precursor in medicinal chemistry programs aimed at designing novel carbonic anhydrase inhibitors or exploring structure-activity relationships (SAR) within this class of molecules . The presence of the chloropropanamide chain offers a reactive handle for further chemical modification, allowing for the synthesis of more complex analogs or its use in conjugation chemistry . This product is intended for research applications in chemical biology and drug discovery and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-8-7-13(17)15-11-3-5-12(6-4-11)20(18,19)16-9-1-2-10-16/h3-6H,1-2,7-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANCLZZPEVUWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide involves several steps. One common method includes the reaction of 4-(pyrrolidine-1-sulfonyl)aniline with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide has several scientific research applications:

Comparison with Similar Compounds

Table 1: Structural Comparison of Chlorinated Propanamide Derivatives

Compound Name Substituent on Phenyl Ring Key Structural Features Molecular Weight (g/mol) Evidence ID
3-Chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide Pyrrolidine-1-sulfonyl (para) Sulfonamide linkage, pyrrolidine ring ~340 (estimated) [5], [17]
3-Chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide 2-Oxopyrrolidin-1-yl (para) Lactam ring, strained geometry 322.78 [5]
3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide Pyrimidin-2-ylsulfamoyl (para) Pyrimidine ring, sulfamoyl group 340.79 [12]
3-Chloro-N-(4-methylphenyl)propanamide 4-Methyl (para) Simple methyl group, no heterocycle 225.71 [10]
3-Chloro-N-[4-(trifluoromethyl)phenyl]propanamide Trifluoromethyl (para) Electron-withdrawing CF3 group 251.63 [15]

Key Observations :

  • Pyrrolidine vs. Lactam Rings : The lactam in 3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide introduces ring strain, accelerating ring-opening reactions compared to the unstrained pyrrolidine-sulfonyl analog .
  • Sulfonamide vs.
  • Electron-Donating vs. Withdrawing Groups : The trifluoromethyl group () increases lipophilicity and metabolic stability compared to the polar sulfonyl substituents .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Solubility (Polar Solvents) LogP (Predicted) Hydrogen-Bonding Capacity Evidence ID
This compound High (due to sulfonyl) ~1.5 Moderate (NH, SO2) [5], [17]
3-Chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide Moderate (lactam NH/O) ~0.8 High (lactam O, NH) [5]
3-Chloro-N-(4-methylphenyl)propanamide Low (non-polar substituent) ~2.2 Low (amide NH only) [10]
3-Chloro-N-[4-(trifluoromethyl)phenyl]propanamide Low (CF3 reduces polarity) ~2.8 Low [15]

Key Observations :

  • The pyrrolidine-sulfonyl group improves solubility in polar solvents compared to the trifluoromethyl analog .
  • Lactam-containing derivatives exhibit higher hydrogen-bonding capacity, favoring crystal packing and biomolecular interactions .

Pharmacological Potential

  • Trifluoromethyl Analog () : Increased metabolic stability makes it a candidate for prolonged-action therapeutics .

Biological Activity

3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, mechanism of action, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₇ClN₂O₃S and features a chloro group, a pyrrolidine sulfonyl moiety, and a phenyl ring. Its molecular weight is approximately 316.8 g/mol . The structural characteristics contribute to its biological activity through specific interactions with molecular targets.

Synthesis

The synthesis typically involves:

  • Formation of the Pyrrolidine Sulfonyl Intermediate : Reacting pyrrolidine with a sulfonyl chloride.
  • Coupling Reaction : The intermediate is reacted with 3-chloropropanoyl chloride in the presence of a base like triethylamine.

These steps ensure high yield and purity, which are critical for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors.

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of activity.
  • Binding Affinity : The chloro group enhances binding affinity by participating in interactions with hydrophobic pockets in target proteins.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, related sulfonamide compounds have shown effectiveness against various microorganisms.

CompoundMicroorganismMIC (µg/mL)
4fCandida albicans62.5
4gStaphylococcus aureus62.5
3aSaccharomyces cerevisiae62.5

These results suggest that this compound may also possess similar antimicrobial properties.

Anticancer Activity

In vitro studies on related compounds have demonstrated promising anticancer activity across various human tumor cell lines:

Cell LineCompoundIC50 (µM)
MCF74g<10
PC-34f<15
HT293a<20

These findings indicate that the presence of the pyrrolidine sulfonyl group may enhance cytotoxic effects against cancer cells.

Case Studies

A study published in Acta Pharmaceutica evaluated the biological activity of several pyrazole derivatives, including those with sulfonamide moieties similar to our compound. The results highlighted:

  • Antimicrobial Activity : Several derivatives showed significant inhibition against pathogenic strains.
  • Antioxidant Properties : Compounds demonstrated antioxidant activities comparable to standard agents like butylhydroxytoluene (BHT).

Furthermore, molecular docking studies provided insights into the interaction modes of these compounds with target proteins, reinforcing their potential as dual-action agents against infections and cancer.

Q & A

Q. What comparative studies are recommended for analogs with structural variations?

  • Methodology : Synthesize analogs (e.g., 3-chloro-N-(3,4-difluorophenyl)propanamide from ) and compare solubility (via shake-flask method), logP (HPLC-derived), and thermal stability (DSC/TGA). Use quantum topology (QTAIM) analysis to correlate electronic effects with reactivity .

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